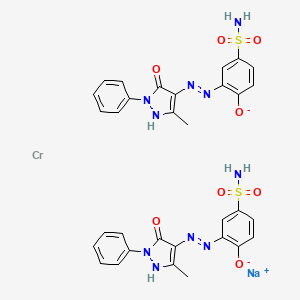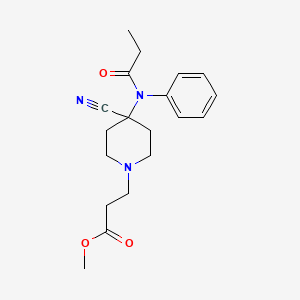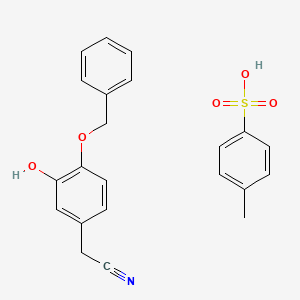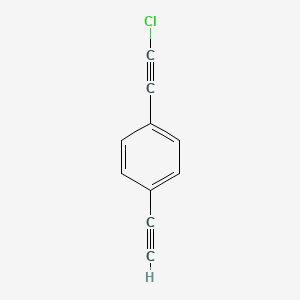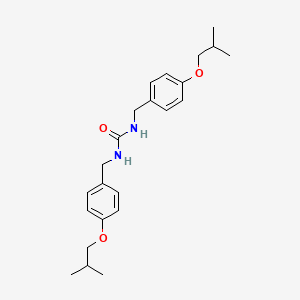
1,3-Bis(4-isobutoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-isobutoxybenzyl)urea is a chemical compound with the molecular formula C23H32N2O3 and a molecular weight of 384.52 g/mol . It is characterized by the presence of two 4-isobutoxybenzyl groups attached to a urea moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1,3-Bis(4-isobutoxybenzyl)urea typically involves the reaction of 4-isobutoxybenzylamine with an isocyanate derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
1,3-Bis(4-isobutoxybenzyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding benzaldehyde derivatives, while reduction can lead to the formation of amine derivatives.
Applications De Recherche Scientifique
1,3-Bis(4-isobutoxybenzyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-isobutoxybenzyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1,3-Bis(4-isobutoxybenzyl)urea can be compared with other similar compounds, such as:
1,3-Diethyl-1,3-bis(4-nitrophenyl)urea: This compound has different substituents on the urea moiety and exhibits distinct biological activities.
1,3-Disubstituted ureas: These compounds have various substituents and are known for their broad-range biological activity, including antiviral and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it valuable for diverse research applications.
Propriétés
Formule moléculaire |
C23H32N2O3 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
1,3-bis[[4-(2-methylpropoxy)phenyl]methyl]urea |
InChI |
InChI=1S/C23H32N2O3/c1-17(2)15-27-21-9-5-19(6-10-21)13-24-23(26)25-14-20-7-11-22(12-8-20)28-16-18(3)4/h5-12,17-18H,13-16H2,1-4H3,(H2,24,25,26) |
Clé InChI |
IYXORPUPKMTKBL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC=C(C=C1)CNC(=O)NCC2=CC=C(C=C2)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


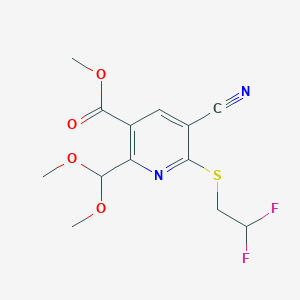
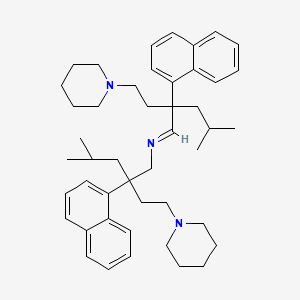
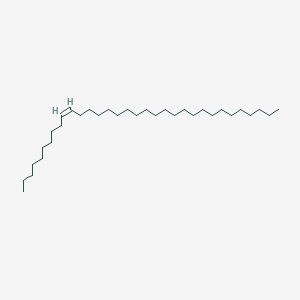
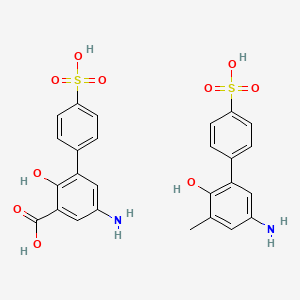

![2-[6-(Furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13403538.png)
![[2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid-d6 1,1-Dimethylethyl Ester](/img/structure/B13403546.png)
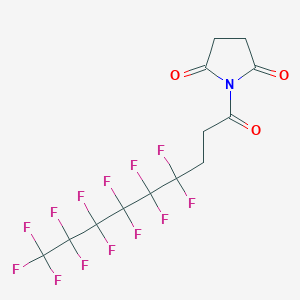
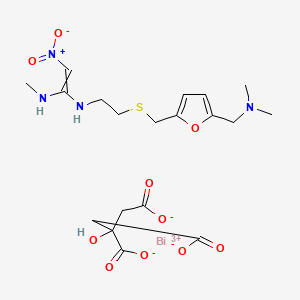
![8-Cyclopropyl-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13403567.png)
